molecular formula C19H27N3O B7045269 N-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1-methylpiperidine-2-carboxamide

N-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1-methylpiperidine-2-carboxamide

Cat. No.: B7045269
M. Wt: 313.4 g/mol
InChI Key: KPDYSKVJIYSOJI-OQSMONGASA-N
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Description

N-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1-methylpiperidine-2-carboxamide is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The bicyclic framework provides a rigid structure that can interact with biological targets in a specific manner, making it a valuable scaffold for drug development.

Properties

IUPAC Name

N-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1-methylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-21-10-6-5-9-17(21)19(23)20-18-15-12-22(13-16(15)18)11-14-7-3-2-4-8-14/h2-4,7-8,15-18H,5-6,9-13H2,1H3,(H,20,23)/t15-,16+,17?,18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDYSKVJIYSOJI-OQSMONGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)NC2C3C2CN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCCC1C(=O)NC2[C@H]3[C@@H]2CN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1-methylpiperidine-2-carboxamide typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the 3-azabicyclo[3.1.0]hexane core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic amine.

    Piperidine Ring Formation: The piperidine ring is formed by reacting the intermediate with a suitable piperidine derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The bicyclic structure can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure is useful in the design of ligands for catalysis and as a chiral auxiliary in asymmetric synthesis.

Biology

Biologically, the compound is studied for its potential as a neurotransmitter modulator due to its structural similarity to known bioactive molecules. It can interact with receptors in the central nervous system, influencing neurotransmission.

Medicine

In medicine, N-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1-methylpiperidine-2-carboxamide is investigated for its potential therapeutic effects. It may act as an analgesic or anti-inflammatory agent, given its ability to interact with specific biological targets.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and as a precursor for the synthesis of complex organic materials.

Mechanism of Action

The mechanism of action of N-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1-methylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The rigid bicyclic structure allows for precise binding to these targets, modulating their activity. This can lead to changes in cellular signaling pathways, resulting in the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-1-methylpiperidine-2-carboxamide: Lacks the benzyl group, leading to different pharmacological properties.

    N-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1-methylpiperidine-2-carboxylate: An ester derivative with potentially different metabolic stability and bioavailability.

Uniqueness

The presence of the benzyl group in N-[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1-methylpiperidine-2-carboxamide enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments such as cell membranes. This structural feature distinguishes it from other similar compounds and may contribute to its unique pharmacological profile.

This detailed overview provides a comprehensive understanding of N-[(1R,5S)-3-benzyl-3-azabicyclo[310]hexan-6-yl]-1-methylpiperidine-2-carboxamide, covering its synthesis, reactions, applications, and mechanism of action

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